Enzymatic Substrate Preference: Neu5Ac Exhibits 110-Fold Higher Catalytic Efficiency Than Neu5Gc in Bacterial Sialidase Assays
In a direct comparison of sialidase activities, Salmonella typhimurium LT2 sialidase (STSA) exhibited a kcat/Km value for the 4-methylumbelliferyl substrate of Neu5Gc that was 110 times lower than that for the corresponding Neu5Ac substrate (4MU-Neu5Ac) [1]. Additionally, in silico transition-state analogue calculations indicated that the binding affinity of Neu5Gc2en is 14.3 kcal/mol more unstable than that of Neu5Ac2en, and STSA had remarkably weak ability to cleave α2-3-linked Neu5Gc residues in gangliosides and equine erythrocytes [1]. This indicates that Neu5Ac is the preferred substrate for this enzyme class, while Neu5Gc is poorly cleaved.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for sialidase cleavage |
|---|---|
| Target Compound Data | kcat/Km (4MU-Neu5Ac) = reference value (baseline) |
| Comparator Or Baseline | 4MU-Neu5Gc: kcat/Km value 110-fold lower |
| Quantified Difference | 110-fold difference in kcat/Km; 14.3 kcal/mol binding destabilization |
| Conditions | Salmonella typhimurium LT2 sialidase (STSA); 4-methylumbelliferyl substrates; in silico first-principle calculations with transition-state analogues |
Why This Matters
For researchers using bacterial sialidases to cleave sialic acid residues from glycoconjugates, substituting Neu5Ac with Neu5Gc will result in negligible enzymatic activity and failed experimental protocols.
- [1] Catalytic preference of Salmonella typhimurium LT2 sialidase for N-acetylneuraminic acid residues over N-glycolylneuraminic acid residues. FEBS Open Bio, 2013, 3, 231–236. View Source
